molecular formula C8H9NO3 B051756 2-Amino-6-methoxybenzoic acid CAS No. 53600-33-2

2-Amino-6-methoxybenzoic acid

Cat. No. B051756
CAS RN: 53600-33-2
M. Wt: 167.16 g/mol
InChI Key: DYZDIWNRWSNVPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-6-methoxybenzoic acid involves complex organic reactions, showcasing the compound's versatility as an intermediate. For example, 8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a structurally similar compound, was synthesized using a one-pot reaction that includes O-demethylation, lactonization, and nitro reduction to amine, highlighting an efficient alternative to traditional multi-step synthesis methods (Jilani, 2007). Another synthesis approach for related compounds involves the methylation of 4-amino-2-hydroxybenzoic acid, followed by several steps to obtain 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, with a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4-methoxybenzothiazole, has been extensively analyzed using techniques like FTIR, FT-Raman, UV-Visible, and NMR spectroscopies. DFT studies provide insights into the structural, thermodynamical, vibrational, and electronic characteristics of these compounds, further understanding the influence of substituents like methoxy and amino groups on the molecule's properties (Arjunan et al., 2013).

Chemical Reactions and Properties

2-Amino-6-methoxybenzoic acid and its derivatives participate in various chemical reactions, demonstrating their reactivity and potential for creating complex molecules. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes produces 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans, showcasing the compound's utility in synthesizing functional materials (Shestopalov et al., 2003).

Scientific Research Applications

  • Synthesis of Metoclopramide Metabolite and Detection in Human Urine:

    • This study describes the synthesis of a metoclopramide metabolite through the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester followed by catalytic hydrogenation. This metabolite was not directly detectable in human urine but was identifiable after conversion to a corresponding methyl ester. This research aids in understanding the metabolism and excretion pathways of metoclopramide, a medication used to treat nausea and gastroesophageal reflux (Maurich, De Amici, & De Micheli, 1994).
  • Directed Ortho-Metalation of Unprotected Benzoic Acids:

    • This paper explores the deprotonation of unprotected 2-methoxybenzoic acid, which is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids. These acids are not easily accessible through conventional methods, making this a significant advancement in organic synthesis (Nguyen, Castanet, & Mortier, 2006).
  • Mimicking a Tripeptide β-Strand with an Unnatural Amino Acid:

    • This research involves the synthesis of an unnatural amino acid that imitates the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, displays β-sheetlike hydrogen-bonded dimer formation in solution, offering insights into peptide structure and function (Nowick et al., 2000).
  • Thermodynamic Study on Sublimation of Aminomethoxybenzoic Acids:

    • This study measures the vapor pressures of various aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, to derive their standard molar enthalpies and Gibbs energies of sublimation. These thermodynamic properties are crucial for understanding the behavior of these compounds under different conditions (Monte, Almeida, & Matos, 2010).
  • Glycosidase and Glycogen Phosphorylase Inhibiting Activities:

    • A study on compounds isolated from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, shows significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. These findings are relevant in the context of diabetes management and metabolic studies (Li et al., 2008).
  • Fluorescent Schiff Base Synthesis and Biological Activity:

    • A study synthesized a Schiff base from 2-amino-6-methoxybenzothiazole, which demonstrated significant antimicrobial activities and DNA intercalative properties. It also exhibited sensor properties for fluoride and cyanide anions, indicating its potential in biomedical applications (Alpaslan et al., 2019).

Safety And Hazards

2-Amino-6-methoxybenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZDIWNRWSNVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370688
Record name 2-Amino-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxybenzoic acid

CAS RN

53600-33-2
Record name 2-Amino-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-2-nitrobenzoic acid (3.25 g, 16.5 mM) in ethanol (180 mL) containing 10% palladium-on-carbon catalyst (0.30g) was hydrogenated using a Parr apparatus. When hydrogen consumption ceased, the resulting mixture was filtered through diatomaceous earth and the filtrate concentrated to provide the title benzoic acid (2.76 g, 100%) as a tan solid; MS(CI): 168 (M+H).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Fifty-four grams (0.364 mol) of the product prepared in (a) are refluxed with 800 ml of a 25% aqueous solution of potassium hydroxide for 16 hours. After cooling, the reaction solution is adjusted to a pH of 6 by the addition of acetic acid and then extracted several times, each time with one-half liter of ethyl acetate. The combined extracts are dried with sodium sulfate, and the ethyl acetate is distilled off. The residue is purified by column chromatography [silica gel; ethylene chloride/acetone (19:1)]. The uniform fractions are concentrated to dryness.
[Compound]
Name
product
Quantity
0.364 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methoxybenzoic acid
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2-Amino-6-methoxybenzoic acid
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Reactant of Route 5
2-Amino-6-methoxybenzoic acid
Reactant of Route 6
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2-Amino-6-methoxybenzoic acid

Citations

For This Compound
38
Citations
MJS Monte, ARRP Almeida… - Journal of Chemical & …, 2010 - ACS Publications
… The results allowed the estimation of these two thermodynamic properties for two isomers not studied in this work—2-amino-6-methoxybenzoic acid and 3-amino-2-methoxybenzoic acid…
Number of citations: 57 pubs.acs.org
GF Robin - Journal of the Chemical Society, Perkin Transactions 1, 1991 - pubs.rsc.org
… l 2 3-Methoxydehydrobenzene has been generated by aprotic diazotization 12,1 of 2-amino-6-methoxybenzoic acid l 4 1, and by treatment of 3-bromoanisole with butyllithium. * Whilst …
Number of citations: 33 pubs.rsc.org
S Hinsberger, JC de Jong, M Groh… - European journal of …, 2014 - Elsevier
… As outlined in Scheme 1 the synthesis of the 6-OH substituted anthranilic acid derivative 35 started from 2-amino-6-methoxybenzoic acid 35c, which was converted into the …
Number of citations: 45 www.sciencedirect.com
DH Boschelli, YD Wang, F Ye, B Wu… - Journal of medicinal …, 2001 - ACS Publications
… Formation of the amidine derivative of 2-amino-6-methoxybenzoic acid 35 followed by addition of the anion of acetonitrile provided 4-hydroxy-5-methoxy-3-quinolinecarbonitrile (20). …
Number of citations: 135 pubs.acs.org
Z Nie, C Perretta, J Lu, Y Su, S Margosiak… - Journal of medicinal …, 2005 - ACS Publications
… Using the general procedure for amide coupling, 20 was treated with SOCl 2 followed by reacting with 2-amino-6-methoxybenzoic acid in pyridine. However, instead of giving the …
Number of citations: 136 pubs.acs.org
H Mosimann, Z Dienes, P Vogel - Tetrahedron, 1995 - Elsevier
… of 2-amino-6-methoxybenzoic acid (46 mg, 0.27 mmol) in anhyd. PhH (1 ml) and dimethoxyethane (0.5 ml), and a solution of isopentyl nitrite (59 pl, 0.54 mmol) in anhyd. PhH (1 ml) …
Number of citations: 6 www.sciencedirect.com
W Embrechts, F Herschke, F Pauwels… - Journal of Medicinal …, 2018 - ACS Publications
… Into a 500 mL pressure vessel equipped with a magnetic stir bar was placed 2-amino-6-methoxybenzoic acid (25 g, 149.6 mmol), ethanol (200 mL), cyanamide (9.43 g, 224 mmol), and …
Number of citations: 23 pubs.acs.org
T Nagase, T Mizutani, S Ishikawa, E Sekino, T Sasaki… - pstorage-acs-6854636.s3 …
Compound 3 was prepared according to the literature. 1 A mixture of anthranilic acid (2; 5.00 g, 36.5 mmol) and acetic anhydride (20 mL, 212 mmol) was heated at 130 C for 2 h. After …
N Atanes, L Castedo, E Guitián, C Saá… - The Journal of …, 1991 - ACS Publications
MeOH, which produced 5 in high yield, followed by acid treatment (Scheme III). Compound 5 was later used as an in situ precursor of the somewhat unstable 6 (see Experimental …
Number of citations: 72 pubs.acs.org
Y Zheng, J Liu, X Lei - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… When 2-amino-6-methoxybenzoic acid (1m), where the carboxylate served as a nucleophile, was used with 2a or 2b in the cascade reaction, the 5- and 6-membered products (4ma and …
Number of citations: 8 pubs.rsc.org

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